molecular formula C9H15ClN2O3 B8752156 2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride

2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride

Cat. No.: B8752156
M. Wt: 234.68 g/mol
InChI Key: ZHABPKWMZOVBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2. It is known for its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride typically involves the reaction of appropriate amines with cyclic anhydrides under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the temperature is maintained at room temperature to slightly elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, and may include additional steps such as solvent recovery and recycling, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Aqueous sodium hydroxide for hydroxide substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-8-methyl-2,8-diazaspiro[45]decane-1,3-dione;hydrochloride is unique due to its specific spiro structure and the presence of both hydroxy and hydrochloride groups

Properties

Molecular Formula

C9H15ClN2O3

Molecular Weight

234.68 g/mol

IUPAC Name

2-hydroxy-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride

InChI

InChI=1S/C9H14N2O3.ClH/c1-10-4-2-9(3-5-10)6-7(12)11(14)8(9)13;/h14H,2-6H2,1H3;1H

InChI Key

ZHABPKWMZOVBIQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CC(=O)N(C2=O)O.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound No. 1 (2-benzyloxy-8-methyl-2,8-diazaspiro[4,5]decane-1,3-dione hydrochloride (6.4 g), listed in Table 1 in Example 4) was dissolved in 50 ml of methanol-water (1 to 1, v/v), and this was followed by catalytic hydrogen reduction for about 1 hour in the presence of palladium catalyst. The resulting solid was recrystallized from ethanol to obtain 4.3 g of a colorless crystal having a melting point of from 284° to 286° C.
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50 mL
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